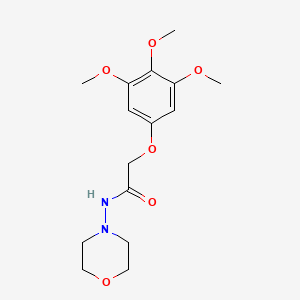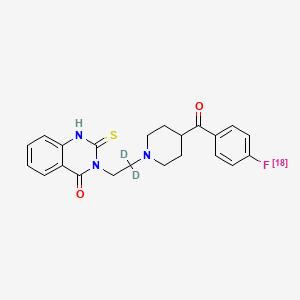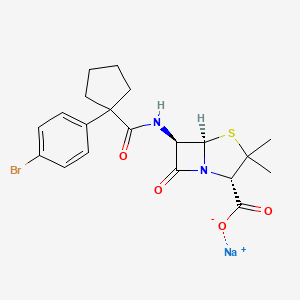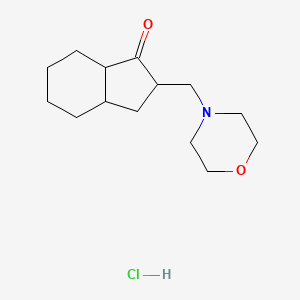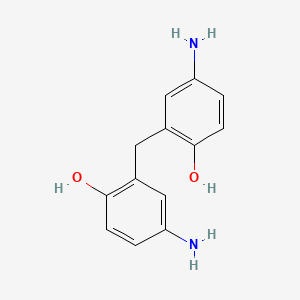
2-(p-Methoxyphenyl)-4-phenylhexahydrochroman
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(p-Methoxyphenyl)-4-phenylhexahydrochroman is an organic compound that belongs to the class of hexahydrochromans This compound is characterized by the presence of a p-methoxyphenyl group and a phenyl group attached to a hexahydrochroman ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Methoxyphenyl)-4-phenylhexahydrochroman typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of p-methoxybenzaldehyde with phenylacetaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions in an organic solvent like toluene, leading to the formation of the desired hexahydrochroman compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(p-Methoxyphenyl)-4-phenylhexahydrochroman undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Reduced hexahydrochroman derivatives.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
2-(p-Methoxyphenyl)-4-phenylhexahydrochroman has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(p-Methoxyphenyl)-4-phenylhexahydrochroman involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
2-(p-Methoxyphenyl)-4-phenylhexahydrochroman can be compared with other similar compounds, such as:
2-(p-Methoxyphenyl)-4-phenylchroman: Lacks the hexahydro structure, leading to different chemical and biological properties.
2-(p-Methoxyphenyl)-4-phenylhexahydrobenzopyran: Similar structure but with variations in the ring system, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
82315-16-0 |
|---|---|
Formule moléculaire |
C22H26O2 |
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
2-(4-methoxyphenyl)-4-phenyl-3,4,4a,5,6,7,8,8a-octahydro-2H-chromene |
InChI |
InChI=1S/C22H26O2/c1-23-18-13-11-17(12-14-18)22-15-20(16-7-3-2-4-8-16)19-9-5-6-10-21(19)24-22/h2-4,7-8,11-14,19-22H,5-6,9-10,15H2,1H3 |
Clé InChI |
BQEYSXKVGGIIRJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2CC(C3CCCCC3O2)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



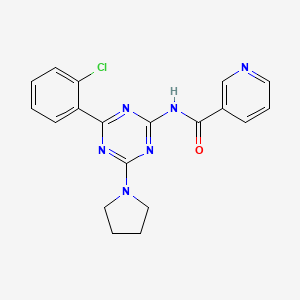
![1-[2-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)ethyl]-4-methylpiperazine;dihydrochloride](/img/structure/B12744370.png)
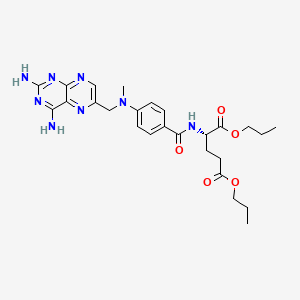

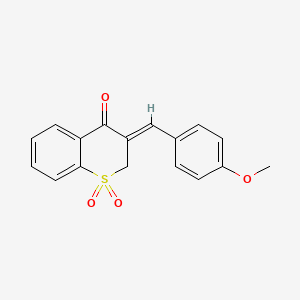
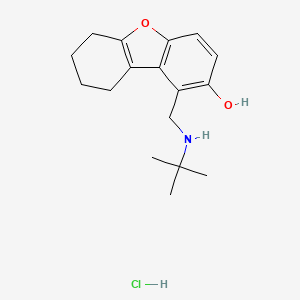
![methyl 2-[2-[(10R,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]sulfinylacetate](/img/structure/B12744411.png)
